molecular formula C13H24N6O4 B12282833 Glycylprolylarginine

Glycylprolylarginine

Cat. No.: B12282833
M. Wt: 328.37 g/mol
InChI Key: JYPCXBJRLBHWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It is often used in biochemical research due to its ability to interact with specific protein targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of H-Gly-Pro-Arg-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Arg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced forms of the peptide .

Scientific Research Applications

H-Gly-Pro-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Gly-Pro-Arg-OH exerts its effects by binding to the fibrinogen D domain, inhibiting the ability of fibrinogen to bind to the platelet membrane glycoprotein GPIIb/IIIa. This prevents the polymerization of fibrin monomers and inhibits ADP-induced platelet aggregation . The molecular targets involved include fibrinogen and the GPIIb/IIIa receptor on platelets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Pro-Arg-OH is unique due to its specific inhibition of fibrinogen aggregation and fibrin polymerization, making it a valuable tool in coagulation research. Its ability to interact with specific protein targets distinguishes it from other peptides with broader or different biological activities .

Properties

IUPAC Name

2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCXBJRLBHWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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